
4-Hydroxy-8-methylnona-3,5,7-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-methylnona-3,5,7-trien-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group at the fourth position, a methyl group at the eighth position, and a series of conjugated double bonds at the third, fifth, and seventh positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The hydroxy group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-8-methylnona-3,5,7-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The conjugated double bonds can be reduced to form saturated or partially saturated compounds.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-8-methylnona-3,5,7-trien-2-one, while reduction could produce 4-hydroxy-8-methylnonane.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-methylnona-3,5,7-trien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated triene system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-8-methylnona-3,5,7-trien-2-one: Unique due to its specific substitution pattern and conjugated system.
4-Hydroxy-8-methylnona-2,4,6-trien-2-one: Similar structure but different positions of double bonds.
4-Hydroxy-8-methylnona-3,5,7-trien-4-one: Similar but with a ketone group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and conjugated double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
593288-46-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-hydroxy-8-methylnona-3,5,7-trien-2-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-10(12)7-9(3)11/h4-7,12H,1-3H3 |
InChI-Schlüssel |
MMIQJWNHNFVCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC(=CC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
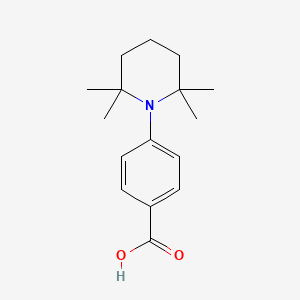
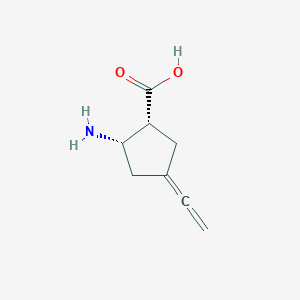

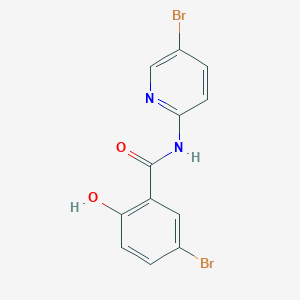
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
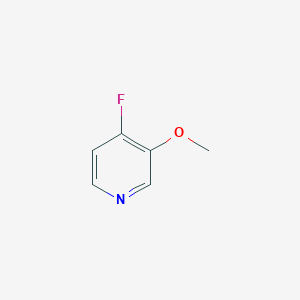
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
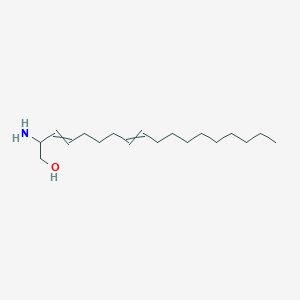
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
